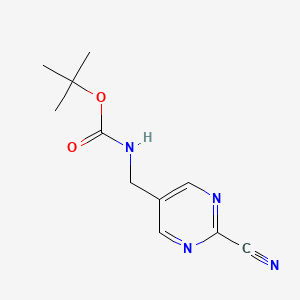
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene is a complex organic compound characterized by its unique structure, which includes multiple rings and specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene typically involves multi-step organic reactions. The process often starts with the preparation of the core xanthene structure, followed by the introduction of the methyl and isopropyl groups. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (4aS,9aS)-4a-(propan-2-yl)-1,2,3,4,4a,9,9a,10-octahydroanthracene
- (1S,4R,4aS,9aS)-1-methyl-4-(propan-2-yl)-2,3,4,4a,9,9a-hexahydro-1H-fluorene
Uniqueness
Compared to similar compounds, (4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene stands out due to its specific stereochemistry and functional groups
Properties
CAS No. |
192325-02-3 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(4aS,9aS)-9a-methyl-3-propan-2-yl-1,2,4a,9-tetrahydroxanthene |
InChI |
InChI=1S/C17H22O/c1-12(2)13-8-9-17(3)11-14-6-4-5-7-15(14)18-16(17)10-13/h4-7,10,12,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 |
InChI Key |
JCVVMRFAPQPJBD-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@](CC1)(CC3=CC=CC=C3O2)C |
Canonical SMILES |
CC(C)C1=CC2C(CC1)(CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)
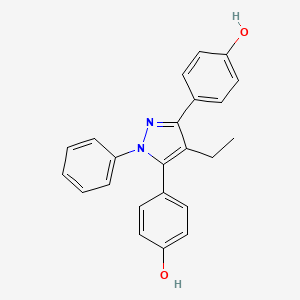

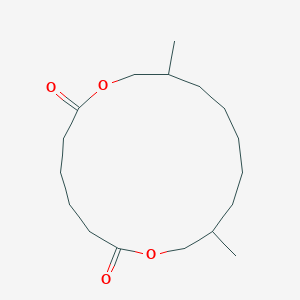
![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
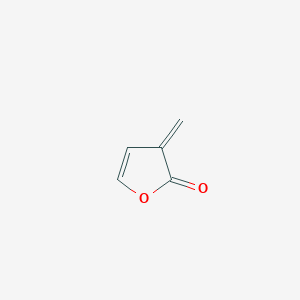
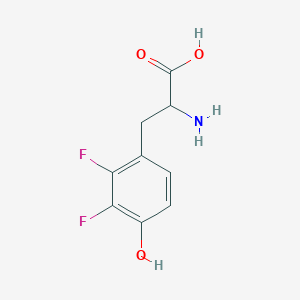
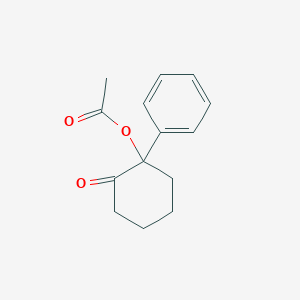
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
